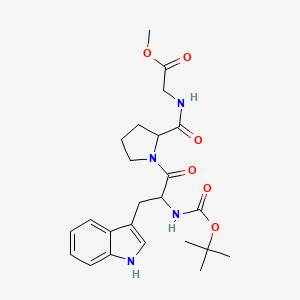
methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Pyrrolidine: The Boc-protected indole derivative is then coupled with a pyrrolidine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of indole-based frameworks.
Biological Studies: Researchers use this compound to study the biological activity of indole derivatives, including their interactions with various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is largely dependent on its target application. In medicinal chemistry, the indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds and electrostatic interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with similar structural features but lacking the pyrrolidine and Boc-protected amino groups.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole cores but different substituents and functional groups.
Uniqueness
Methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is unique due to its combination of an indole moiety, a pyrrolidine ring, and a Boc-protected amino group. This combination provides a versatile scaffold for further functionalization and potential biological activity.
Propiedades
Número CAS |
72185-97-8 |
|---|---|
Fórmula molecular |
C24H32N4O6 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
methyl 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(32)27-18(12-15-13-25-17-9-6-5-8-16(15)17)22(31)28-11-7-10-19(28)21(30)26-14-20(29)33-4/h5-6,8-9,13,18-19,25H,7,10-12,14H2,1-4H3,(H,26,30)(H,27,32) |
Clave InChI |
XDKZHRFFQKLBLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





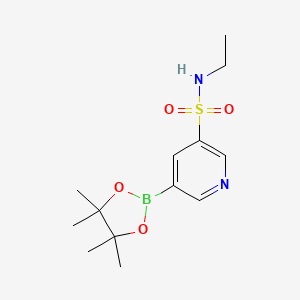
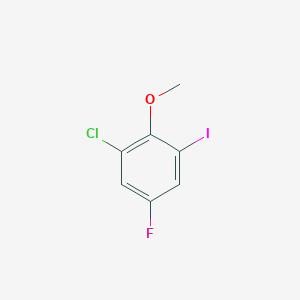
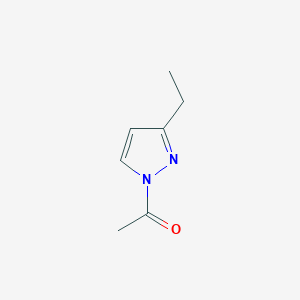
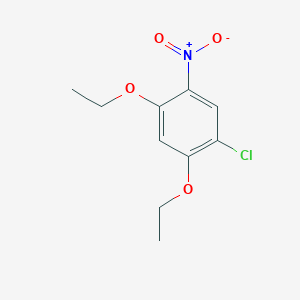
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

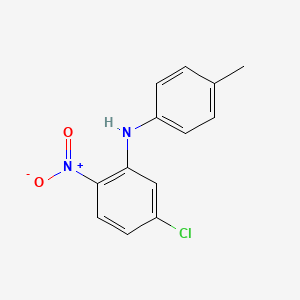
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
